molecular formula C16H14O5 B018589 [3-(hydroxymethyl)phenyl] 2-acetyloxybenzoate CAS No. 287118-98-3

[3-(hydroxymethyl)phenyl] 2-acetyloxybenzoate

Cat. No.: B018589
CAS No.: 287118-98-3
M. Wt: 286.28 g/mol
InChI Key: XYNPCXQRPQWCKP-UHFFFAOYSA-N
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Description

2-(Acetyloxy)benzoic acid 3-(hydroxymethyl)phenyl ester is an organic compound with the molecular formula C16H14O5. It is a derivative of benzoic acid and is known for its applications in various chemical and pharmaceutical processes .

Scientific Research Applications

2-(Acetyloxy)benzoic acid 3-(hydroxymethyl)phenyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

Target of Action

It is known that this compound is an intermediary in the preparation of nitroaspirin .

Mode of Action

It is known that it plays a crucial role in the synthesis of nitroaspirin . More research is needed to fully understand its interaction with its targets and the resulting changes.

Biochemical Pathways

It is known that it is involved in the synthesis of nitroaspirin , which suggests that it may play a role in pathways related to the action of aspirin and its derivatives.

Pharmacokinetics

Its molecular weight is 28628 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

As an intermediary in the synthesis of nitroaspirin , it likely contributes to the therapeutic effects of this drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)benzoic acid 3-(hydroxymethyl)phenyl ester typically involves esterification reactions. One common method is the reaction of 2-(Acetyloxy)benzoic acid with 3-(hydroxymethyl)phenol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)benzoic acid 3-(hydroxymethyl)phenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Acetyloxy)benzoic acid 3-(hydroxymethyl)phenyl ester is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions and biological processes. Its ability to release active components upon hydrolysis makes it a valuable compound in drug development and other applications .

Properties

IUPAC Name

[3-(hydroxymethyl)phenyl] 2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-11(18)20-15-8-3-2-7-14(15)16(19)21-13-6-4-5-12(9-13)10-17/h2-9,17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNPCXQRPQWCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60430849
Record name 3-(Hydroxymethyl)phenyl 2-(acetyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287118-98-3
Record name 3-(Hydroxymethyl)phenyl 2-(acetyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The paper focuses on NCX-4016, a nitric oxide-releasing derivative of aspirin. What is the significance of studying 2-(Acetyloxy)benzoic acid 3-(hydroxymethyl)phenyl ester (NCX-4017) alongside NCX-4016?

A1: NCX-4017 serves as a crucial control in this study. It is structurally very similar to NCX-4016 but lacks the ability to release nitric oxide. This difference allows researchers to isolate and understand the specific effects of nitric oxide on immune cells. The study demonstrates that while both NCX-4016 and NCX-4017 inhibit prostaglandin formation (similar to aspirin and other COX inhibitors), only NCX-4016, the nitric oxide-releasing compound, significantly impacts cytokine release and cellular bioenergetics in lymphocytes and monocytes []. This finding highlights that the immunomodulatory effects observed with NCX-4016 are directly linked to its nitric oxide-releasing properties, a characteristic absent in NCX-4017.

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